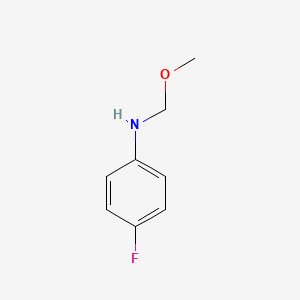

4-fluoro-N-(methoxymethyl)aniline

Description

4-Fluoro-N-(methoxymethyl)aniline is a fluorinated aniline derivative characterized by a methoxymethyl (-CH2-O-CH3) group attached to the amine nitrogen. This compound combines the electron-withdrawing fluorine substituent on the aromatic ring with the electron-donating methoxymethyl group, creating a unique electronic profile. The methoxymethyl group enhances solubility in polar solvents and may influence reactivity in cross-coupling reactions or pharmaceutical applications .

Properties

CAS No. |

129367-43-7 |

|---|---|

Molecular Formula |

C8H10FNO |

Molecular Weight |

155.17 g/mol |

IUPAC Name |

4-fluoro-N-(methoxymethyl)aniline |

InChI |

InChI=1S/C8H10FNO/c1-11-6-10-8-4-2-7(9)3-5-8/h2-5,10H,6H2,1H3 |

InChI Key |

QQVVWEDILJQZGL-UHFFFAOYSA-N |

Canonical SMILES |

COCNC1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(methoxymethyl)aniline can be achieved through several methods. One common method involves the methylation of 4-fluoroaniline using formaldehyde and sulfuric acid as a solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C. The methylation solution is then neutralized using ammonium hydroxide and an organic solvent, followed by crystallization and drying to obtain the refined product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(methoxymethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-fluoro-N-(methoxymethyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-fluoro-N-(methoxymethyl)aniline involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially affecting their activity. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

Table 1: Key Structural Analogs and Their Features

Key Observations:

- In contrast, the chloro substituent in 2-chloro-N-(methoxymethyl)aniline () is electron-withdrawing, which may alter reaction pathways in nucleophilic substitutions .

- Steric Considerations: Bulky substituents like the phenylethyl group in 4i () reduce reaction yields (70%) compared to smaller groups like methoxymethyl, which likely improve accessibility in catalytic reactions .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data for Selected Compounds

Insights:

- The methoxymethyl group’s protons typically resonate near δ 3.3–3.5 in ¹H NMR, distinct from the aromatic fluorine’s deshielding effects. Such data aids in structural confirmation during synthesis .

Biological Activity

4-Fluoro-N-(methoxymethyl)aniline is a compound of interest due to its unique structure, which combines both fluoro and methoxymethyl functional groups. This combination imparts distinct biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the fluoro group enhances the compound's reactivity and biological activity, while the methoxymethyl group contributes to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modify cellular components. These interactions can result in alterations in cellular function and metabolism, contributing to its observed biological effects.

Biological Activities

- Antimicrobial Activity : Research indicates that derivatives of aniline, including those containing fluoro substituents, exhibit significant antimicrobial properties. For instance, 4-fluoroaniline derivatives have shown the ability to modulate antibiotic resistance in Staphylococcus aureus, enhancing the efficacy of gentamicin against resistant strains .

- Anticancer Potential : Studies have demonstrated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For example, the incorporation of fluoro groups has been linked to increased inhibitory activity against cancer cell proliferation .

- Anti-inflammatory Effects : The anti-inflammatory potential of aniline derivatives has been explored through their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. The presence of substituents like the methoxymethyl group may enhance these effects by improving bioavailability .

Comparative Analysis with Similar Compounds

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 4-Fluoroaniline | 8.70 | Antiproliferative activity |

| 2-(Methoxymethyl)aniline | 18.89 | Antiproliferative activity |

| 4-Fluoro-2-methoxyaniline | 30.23 | Antiproliferative activity |

This table illustrates how variations in substituent groups can influence biological activity, particularly in terms of anticancer efficacy.

Case Studies

- Study on Gentamicin Resistance : A study highlighted the effectiveness of this compound derivatives in reversing gentamicin resistance in MRSA strains, demonstrating a minimum inhibitory concentration (MIC) as low as 7.9 μM for certain derivatives .

- Flavonoid Derivatives : Investigations into nitrogen-containing flavonoids showed that incorporating aniline moieties significantly enhanced their antioxidant and anti-inflammatory activities compared to their parent compounds .

- Synthesis and Bioactivity Correlation : A recent study synthesized various quaternary carbon-containing phenanthridinone analogs using a Birch-Heck sequence, revealing that derivatives with methoxy and fluoro substitutions exhibited improved selectivity and bioactivity profiles compared to traditional compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.